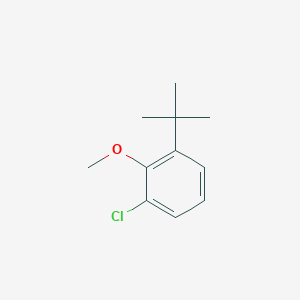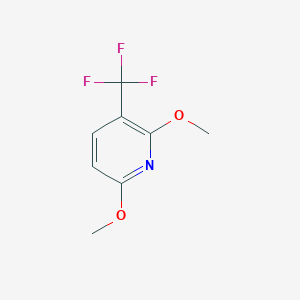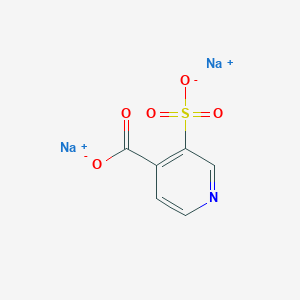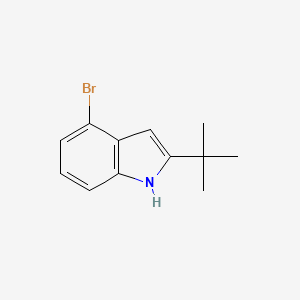
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is an organic compound with a pyridine ring substituted with a carboxaldehyde group at the 3-position and a methylsulfonyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- typically involves the introduction of the carboxaldehyde and methylsulfonyl groups onto the pyridine ring. One common method involves the oxidation of 3-methylpyridine to form 3-pyridinecarboxaldehyde, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step, and sulfonating agents like methylsulfonyl chloride for the sulfonation step.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the methylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid,5-(methylsulfonyl)-
Reduction: 3-Pyridinecarbinol,5-(methylsulfonyl)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the methylsulfonyl group, making it less soluble and stable.
5-Methylsulfonyl-2-pyridinecarboxaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Pyridinecarboxaldehyde,4-(methylsulfonyl)-: Different position of the methylsulfonyl group, affecting its chemical properties and biological activity.
Uniqueness
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is unique due to the specific positioning of the carboxaldehyde and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H7NO3S |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
5-methylsulfonylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-5H,1H3 |
Clave InChI |
XLEKJQHFRCYYMZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)

![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)





![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)

